![molecular formula C18H19N3O3 B5012968 2-[2-(3-ethyl-4-methyl-5-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B5012968.png)
2-[2-(3-ethyl-4-methyl-5-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-ethyl-4-methyl-5-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide is a synthetic compound with potential applications in scientific research. This molecule is also known as IND-2 and has been studied extensively due to its unique chemical structure and potential biological activities.
Mecanismo De Acción
The mechanism of action of IND-2 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. IND-2 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been shown to inhibit the activity of certain kinases, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
IND-2 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, IND-2 has been shown to have anti-microbial activity against a number of different bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using IND-2 in lab experiments is its unique chemical structure, which allows it to interact with a variety of different enzymes and signaling pathways. Another advantage is its potential use as a fluorescence probe for imaging cellular structures. However, one limitation of using IND-2 in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on IND-2. One area of research could focus on further elucidating the mechanism of action of IND-2, particularly with regard to its interactions with specific enzymes and signaling pathways. Another area of research could focus on developing new derivatives of IND-2 with improved pharmacological properties. Finally, research could also focus on exploring the potential applications of IND-2 in the treatment of specific diseases, such as cancer and inflammatory disorders.
Métodos De Síntesis
The synthesis of IND-2 involves the reaction of 3-ethyl-4-methyl-5-isoxazolecarboxylic acid with 1H-indole-3-carbaldehyde in the presence of N,N-dimethylformamide and triethylamine. The resulting intermediate is then subjected to a series of reactions to yield 2-[2-(3-ethyl-4-methyl-5-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide.
Aplicaciones Científicas De Investigación
IND-2 has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial activities. IND-2 has also been studied for its potential use as a fluorescence probe for imaging cellular structures.
Propiedades
IUPAC Name |
2-[2-(3-ethyl-4-methyl-1,2-oxazol-5-yl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-5-12-10(2)17(24-20-12)15-14(16(22)18(23)21(3)4)11-8-6-7-9-13(11)19-15/h6-9,19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFMSOZXUUNGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

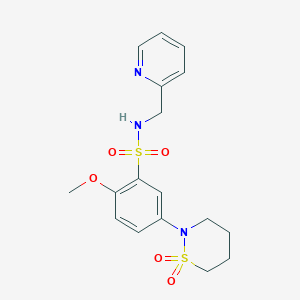
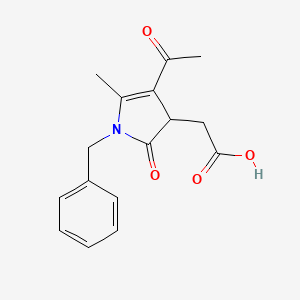
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B5012901.png)

![1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5012918.png)
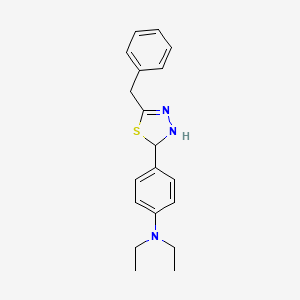
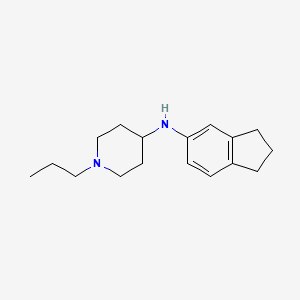
![N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide](/img/structure/B5012929.png)
![1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine](/img/structure/B5012948.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-N-isopropyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5012954.png)
![N-(4-chlorophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5012965.png)
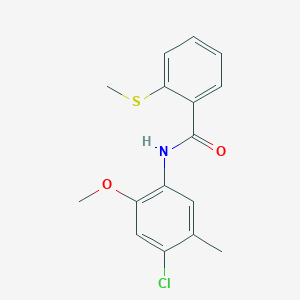
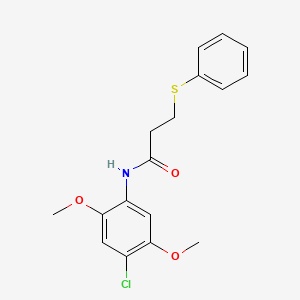
![8-{[5-(4-morpholinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5012989.png)